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Compound of Interest

Compound Name: JYL 1511

Cat. No.: B1673193 Get Quote

An In-Depth Technical Guide to the In Vitro Characterization of JYL 1511

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the in vitro pharmacological profile of JYL 1511, a partial agonist of

the vanilloid receptor 1 (VR1), also known as Transient Receptor Potential Vanilloid 1 (TRPV1).

Core Compound Activity
JYL 1511 has been identified as a high-affinity partial agonist of the vanilloid receptor VR1.[1]

Its activity has been quantified through radioligand binding and functional cellular assays.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of JYL 1511's interaction with

the rat VR1 receptor as determined in Chinese Hamster Ovary (CHO) cells engineered to

overexpress the receptor.
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Parameter Value
Assay
Description

Cell Line Reference

Ki 50.4 nM

Inhibition of

[³H]Resiniferatoxi

n binding

CHO cells

overexpressing

rat VR1

[1]

IC50 3.4 nM

Inhibition of

Capsaicin-

induced ⁴⁵Ca²⁺

uptake

CHO cells

overexpressing

rat VR1

[1]

EC50 32.4 nM

Agonist activity

measured by

⁴⁵Ca²⁺ uptake

CHO cells

overexpressing

rat VR1

[1]

Signaling Pathway
JYL 1511, as a partial agonist of the TRPV1 receptor, modulates the influx of cations, primarily

Ca²⁺, into the cell. This action mimics the effect of the natural agonist capsaicin, but with lower

efficacy. The binding of JYL 1511 to the receptor induces a conformational change that opens

the ion channel.
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TRPV1 signaling pathway activation by JYL 1511.

Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based

on standard pharmacological assays for ion channel characterization.

Radioligand Binding Assay ([³H]Resiniferatoxin)
This competitive binding assay quantifies the affinity of JYL 1511 for the VR1 receptor by

measuring its ability to displace a known high-affinity radiolabeled ligand, [³H]Resiniferatoxin

(RTX).

Methodology:

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the rat

VR1 receptor.

Incubation: A constant concentration of [³H]RTX is incubated with the cell membranes in the

presence of varying concentrations of JYL 1511.
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Equilibration: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

[³H]RTX, is measured by liquid scintillation counting.

Data Analysis: The concentration of JYL 1511 that inhibits 50% of the specific binding of

[³H]RTX (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
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Workflow for the [³H]Resiniferatoxin binding assay.

Calcium (⁴⁵Ca²⁺) Uptake Assay
This functional assay measures the ability of JYL 1511 to either stimulate (agonist activity) or

inhibit capsaicin-induced (antagonist activity) calcium influx through the VR1 channel.

Methodology:

Cell Culture: CHO cells overexpressing rat VR1 are cultured in 96-well plates.

Loading: The cells are loaded with ⁴⁵Ca²⁺.

Agonist Mode (for EC50): Cells are treated with varying concentrations of JYL 1511 to

stimulate ⁴⁵Ca²⁺ uptake.

Antagonist Mode (for IC50): Cells are pre-incubated with varying concentrations of JYL 1511
before being stimulated with a fixed concentration of capsaicin.[1]

Termination: The assay is stopped by washing the cells to remove extracellular ⁴⁵Ca²⁺.

Lysis and Quantification: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a

scintillation counter.

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist

activity) and IC50 (for antagonist activity) values.
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Workflow for the ⁴⁵Ca²⁺ uptake functional assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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